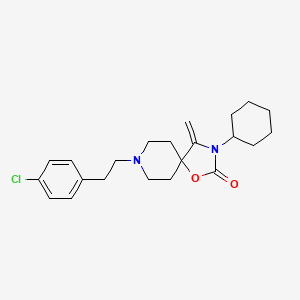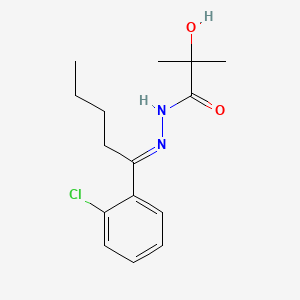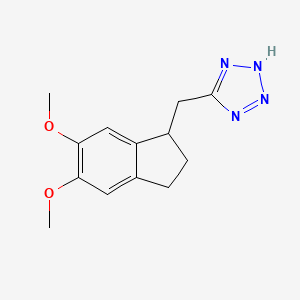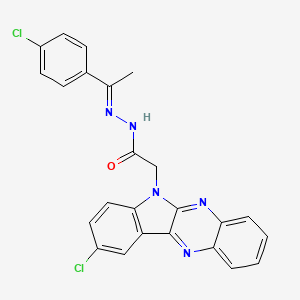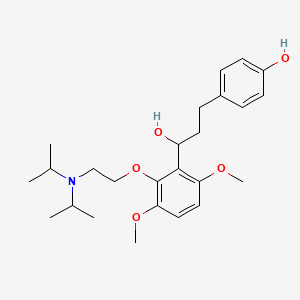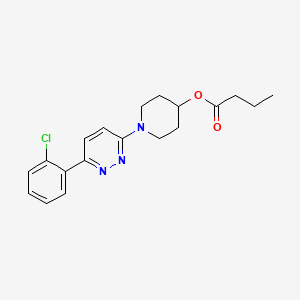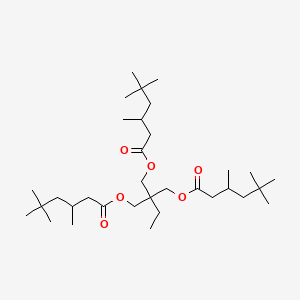
2-Ethyl-2-(((3,5,5-trimethylhexanoyl)oxy)methyl)propane-1,3-diyl bis(3,5,5-trimethylhexanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-(((3,5,5-trimethylhexanoyl)oxy)methyl)propane-1,3-diyl bis(3,5,5-trimethylhexanoate) is an organic compound with the chemical formula C33H62O6 and a molecular weight of 554.84 g/mol . It is a colorless or pale yellow liquid with a pleasant odor and is soluble in many organic solvents such as alcohols and ethers . This compound is used as a plasticizer in the production of plastics and rubber .
Preparation Methods
The synthesis of 2-Ethyl-2-(((3,5,5-trimethylhexanoyl)oxy)methyl)propane-1,3-diyl bis(3,5,5-trimethylhexanoate) involves two main steps :
Reaction of 2-chloro-2-methoxyethyl (3,5,5-trimethylhexanoyloxy)methylpropane-1,3-diol with 3,5,5-trimethylhexanoyl chloride: This reaction produces the intermediate compound.
Reaction of the intermediate with 3,5,5-trimethylhexanoic acid: This step results in the formation of the final product.
Chemical Reactions Analysis
2-Ethyl-2-(((3,5,5-trimethylhexanoyl)oxy)methyl)propane-1,3-diyl bis(3,5,5-trimethylhexanoate) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under acidic or basic conditions, with reagents such as hydrochloric acid or sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Ethyl-2-(((3,5,5-trimethylhexanoyl)oxy)methyl)propane-1,3-diyl bis(3,5,5-trimethylhexanoate) has several scientific research applications:
Chemistry: It is used as a plasticizer to enhance the flexibility and durability of polymers.
Biology: Its properties make it useful in the study of cell membranes and lipid interactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its solubility in organic solvents.
Industry: It is employed in the production of flexible plastics and rubber materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-(((3,5,5-trimethylhexanoyl)oxy)methyl)propane-1,3-diyl bis(3,5,5-trimethylhexanoate) involves its interaction with polymer chains, increasing their flexibility and reducing brittleness . This compound acts by embedding itself between polymer chains, reducing intermolecular forces and allowing the chains to move more freely.
Comparison with Similar Compounds
Similar compounds to 2-Ethyl-2-(((3,5,5-trimethylhexanoyl)oxy)methyl)propane-1,3-diyl bis(3,5,5-trimethylhexanoate) include:
- 2,2-bis(3,5,5-trimethylhexanoyloxymethyl)butyl 3,5,5-trimethylhexanoate
- Hexanoic acid, 3,5,5-trimethyl-, 1,1’-[2-ethyl-2-[(3,5,5-trimethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl ester
These compounds share similar structural features and applications but may differ in their specific physical and chemical properties, making 2-Ethyl-2-(((3,5,5-trimethylhexanoyl)oxy)methyl)propane-1,3-diyl bis(3,5,5-trimethylhexanoate) unique in its performance as a plasticizer .
Properties
CAS No. |
65870-94-2 |
|---|---|
Molecular Formula |
C33H62O6 |
Molecular Weight |
554.8 g/mol |
IUPAC Name |
2,2-bis(3,5,5-trimethylhexanoyloxymethyl)butyl 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/C33H62O6/c1-14-33(21-37-27(34)15-24(2)18-30(5,6)7,22-38-28(35)16-25(3)19-31(8,9)10)23-39-29(36)17-26(4)20-32(11,12)13/h24-26H,14-23H2,1-13H3 |
InChI Key |
REYKSYBQEAZBFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)CC(C)CC(C)(C)C)(COC(=O)CC(C)CC(C)(C)C)COC(=O)CC(C)CC(C)(C)C |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



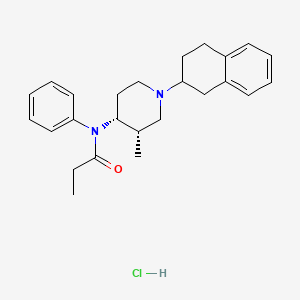

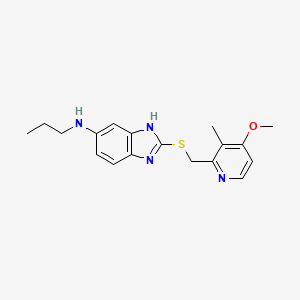
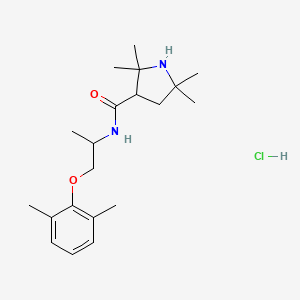
![(E)-but-2-enedioic acid;4-[2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoyl]-1,3-dihydroindol-2-one](/img/structure/B12759257.png)
